molecular formula C23H19ClN6O4 B2519580 N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide CAS No. 1207034-62-5

N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Cat. No. B2519580
CAS RN: 1207034-62-5
M. Wt: 478.89
InChI Key: ONEPCYGGHAIJRY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19ClN6O4 and its molecular weight is 478.89. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry

Pyrazole and 1,2,4-triazole derivatives, similar to the chemical compound , play a crucial role in medicinal chemistry due to their chemical modifiability and significant pharmacological potential. The introduction of these heterocyclic fragments into new compounds can influence the development of specific biological activities. Moreover, the structural combination of heterocycles within a single molecule can increase the likelihood of interacting with various biological targets, making these compounds valuable in the discovery of new therapeutic agents (Fedotov et al., 2022).

Synthesis and Transformation

The synthesis of compounds containing pyrazole and triazole derivatives typically involves multiple steps, including the use of diethyl oxalate, hydrazine hydrate, and other reagents to build the desired heterocyclic frameworks. These processes often include the formation of intermediate compounds, such as ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-ethanoate, which are then further modified to achieve the final product. The synthesis pathway is characterized by its stepwise nature, allowing for the introduction of various functional groups and structural modifications (Fedotov et al., 2022).

Biological Potential

The biological potential of compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is often assessed through molecular docking studies and in vitro assays. These studies can provide insights into the compounds' ability to interact with specific biological targets, such as enzymes or receptors, which is crucial for understanding their potential therapeutic applications. For instance, docking studies can reveal the likelihood of a compound to influence the activity of enzymes like 14-α-demethylase lanosterol, suggesting possible antifungal activity (Fedotov et al., 2022).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide' involves the reaction of 3-chloro-4-methoxyaniline with 2-(4-methoxyphenyl)acetic acid to form N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 2-(3-oxo-9-(4-methoxyphenyl)-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetic acid to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-(4-methoxyphenyl)acetic acid", "2-(3-oxo-9-(4-methoxyphenyl)-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetic acid" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with 2-(4-methoxyphenyl)acetic acid in the presence of a coupling agent such as EDCI or DCC and a base such as DIPEA or TEA to form N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide.", "Step 2: N-(3-chloro-4-methoxyphenyl)-2-(4-methoxyphenyl)acetamide is then reacted with 2-(3-oxo-9-(4-methoxyphenyl)-2,3-dihydropyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2-yl)acetic acid in the presence of a coupling agent and a base to form the final product, N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide." ] }

CAS RN

1207034-62-5

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide

Molecular Formula

C23H19ClN6O4

Molecular Weight

478.89

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide

InChI

InChI=1S/C23H19ClN6O4/c1-33-16-6-3-14(4-7-16)18-12-19-22-27-30(23(32)28(22)9-10-29(19)26-18)13-21(31)25-15-5-8-20(34-2)17(24)11-15/h3-12H,13H2,1-2H3,(H,25,31)

InChI Key

ONEPCYGGHAIJRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl)C3=C2

solubility

not available

Origin of Product

United States

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